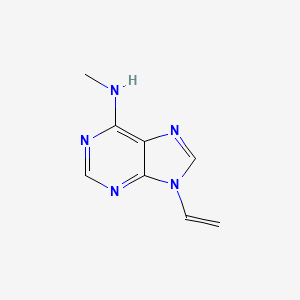

N-Methyl-9-vinyl-9H-purin-6-amine

Description

N-Methyl-9-vinyl-9H-purin-6-amine is a synthetic purine derivative characterized by a vinyl group at the 9-position and a methyl-substituted amine at the 6-position of the purine scaffold. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids, and their synthetic analogues are widely explored for therapeutic applications.

Propriétés

Numéro CAS |

34760-82-2 |

|---|---|

Formule moléculaire |

C8H9N5 |

Poids moléculaire |

175.19 g/mol |

Nom IUPAC |

9-ethenyl-N-methylpurin-6-amine |

InChI |

InChI=1S/C8H9N5/c1-3-13-5-12-6-7(9-2)10-4-11-8(6)13/h3-5H,1H2,2H3,(H,9,10,11) |

Clé InChI |

LIXFQAGWJNXDKT-UHFFFAOYSA-N |

SMILES canonique |

CNC1=C2C(=NC=N1)N(C=N2)C=C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of N-Methyl-9-vinyl-9H-purin-6-amine can be contextualized by comparing it to related purine derivatives, focusing on substituent effects at the 6- and 9-positions. Below is a detailed analysis supported by experimental data from the literature.

Substituent Effects at the 9-Position

Table 1: Comparison of 9-Substituted Purin-6-amines

Key Observations:

- Vinyl vs. However, allyl derivatives like 9-Allyl-9H-purin-6-amine exhibit higher synthetic yields (49%).

- Aromatic vs. Aliphatic : 9-Phenyl derivatives show enhanced π-π interactions due to the aromatic ring, which may improve target binding compared to aliphatic substituents like vinyl or methyl.

- Complex Substituents : The 4-methoxyquinazolinyl group in 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine introduces a planar, fused-ring system, which could enhance intercalation with nucleic acids.

Substituent Effects at the 6-Position

Table 2: Comparison of 6-Substituted 9H-Purines

Key Observations:

- Halogenation : Bromine or chlorine substituents (e.g., 8-Bromo-9-pentynylpurin-6-amine) introduce electron-withdrawing effects, which may modulate reactivity in nucleophilic substitution reactions.

- Functional Groups: Thioether or nitrile groups (e.g., in 5-((6-Amino-9H-purin-8-yl)thio)-isophthalonitrile) can improve solubility or enable further functionalization.

Méthodes De Préparation

N9-Alkylation of Purine Precursors

The introduction of the vinyl group at the N9 position of the purine scaffold is achieved through nucleophilic substitution reactions. A widely adopted method involves reacting 2,6-dichloropurine with vinyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C). This reaction proceeds via an SN2 mechanism, where the purine’s N9 nitrogen attacks the electrophilic carbon of the vinyl halide.

Critical Parameters :

-

Solvent : DMF enhances solubility of intermediates and stabilizes transition states through polar interactions.

-

Temperature : Reactions conducted at 80°C for 12 hours achieve optimal conversion rates (>70%), while lower temperatures (e.g., 60°C) result in incomplete alkylation.

-

Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are occasionally employed to accelerate reaction kinetics in biphasic systems.

C6-Amination via Nucleophilic Aromatic Substitution

Following N9-vinylation, the chlorine atom at the C6 position is replaced with a methylamino group using methylamine in ethanol or tetrahydrofuran (THF). This step proceeds under mild conditions (room temperature, 6–8 hours) and requires no additional catalysts. The reaction’s success hinges on the electron-withdrawing nature of the purine ring, which activates the C6 position for nucleophilic attack.

Representative Procedure :

-

Substrate Preparation : 9-Vinyl-2,6-dichloro-9H-purine (1.06 mmol) is dissolved in anhydrous ethanol.

-

Methylamine Addition : A 2 M solution of methylamine in THF is added dropwise at 0°C.

-

Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup : The mixture is concentrated in vacuo, and the crude product is purified via flash chromatography (SiO₂, ethyl acetate/heptane gradient).

Comparative Analysis of Alkylation Methods

Vinyl Halide Alkylation vs. Mitsunobu Reaction

While vinyl halide alkylation remains the most direct route, Mitsunobu reactions offer an alternative for introducing vinyl groups under milder conditions. However, Mitsunobu protocols (using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)) are less commonly reported for this specific compound due to competing side reactions at the purine’s exocyclic amines.

Table 1: Comparison of Alkylation Strategies

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Vinyl Bromide | 45–55 | DMF, K₂CO₃, 80°C, 12 h | High regioselectivity | Requires elevated temperatures |

| Mitsunobu Reaction | 60–65 | DIAD, PPh₃, THF, RT, 6 h | Mild conditions | Lower scalability |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are preferred for N9-alkylation due to their ability to solubilize both the purine precursor and the vinyl halide. In contrast, nonpolar solvents (e.g., toluene) result in poor conversion rates (<20%).

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the intermediate 9-vinyl-2,6-dichloro-9H-purine exhibit characteristic downfield shifts for the vinyl protons (δ 5.4–5.6 ppm) and the purine’s H8 proton (δ 8.1–8.3 ppm). Completion of C6-amination is confirmed by the disappearance of the H8 signal and the appearance of a singlet corresponding to the methylamino group (δ 2.9–3.1 ppm).

Q & A

Q. What are the established synthetic routes for N-Methyl-9-vinyl-9H-purin-6-amine, and how do reaction parameters affect yield optimization?

- Methodological Answer : The synthesis typically involves alkylation of purine precursors. For example, introducing the vinyl group at the N9 position can be achieved via nucleophilic substitution using vinyl halides or Mitsunobu reactions. A base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) under nitrogen is often employed. Key parameters include:

- Temperature : 60–100°C for efficient substitution .

- Solvent : DMF enhances solubility of intermediates .

- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve reaction rates .

Table 1 : Comparison of Synthetic Approaches

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Vinyl bromide alkylation | 45–55 | DMF, K₂CO₃, 80°C, 12h | |

| Mitsunobu reaction | 60–65 | DIAD, PPh₃, THF, RT, 6h |

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in N-Methyl-9-vinyl-9H-purin-6-amine?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify tautomeric forms and regiochemistry. For example, downfield shifts (~8.5 ppm) in ¹H NMR indicate vinyl proton environments, while ¹³C signals at ~150 ppm confirm purine ring carbons .

- X-ray crystallography : Determines bond lengths (e.g., C-N vinyl bond ~1.34 Å) and confirms the anti-conformation of the vinyl group relative to the purine ring .

Advanced Research Questions

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of N-Methyl-9-vinyl-9H-purin-6-amine derivatives targeting kinase inhibition?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications at C2, N7, or the vinyl group .

- Step 2 : Test in vitro kinase inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay).

- Step 3 : Correlate IC₅₀ values with substituent electronic profiles (Hammett constants) or steric bulk (Taft parameters) .

Table 2 : Example SAR Data for Analogous Purines

| Substituent | IC₅₀ (nM) | Target Kinase |

|---|---|---|

| -Cl at C2 | 12.3 | PKA |

| -OCH₃ at N7 | 45.6 | CDK2 |

Q. How should researchers address discrepancies in biological activity data across assay systems (e.g., cell-based vs. enzymatic assays)?

- Methodological Answer :

- Variable Control : Standardize ATP concentrations (1 mM for enzymatic vs. 10 µM intracellular).

- Membrane permeability : Use logP calculations (e.g., ClogP ~2.5) to adjust for cellular uptake limitations .

- Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What computational strategies are effective for modeling target interactions of N-Methyl-9-vinyl-9H-purin-6-amine?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., PDB: 1ATP). Focus on hydrogen bonds between the purine N1 and kinase hinge residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the vinyl group in hydrophobic pockets .

Data Contradiction Analysis

Q. How can conflicting data on tautomer stability in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solvent-dependent NMR : Compare ¹H NMR in DMSO-d₆ (polar, stabilizes enol form) vs. CDCl₃ (nonpolar, favors keto tautomer). Integration of NH signals quantifies tautomer ratios .

- DFT calculations : Calculate Gibbs free energy differences (ΔG) between tautomers at the B3LYP/6-31G* level to predict dominant forms .

Structural and Analytical Guidelines

Q. What spectroscopic criteria confirm the purity of N-Methyl-9-vinyl-9H-purin-6-amine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.